Ethyl 3-amino-4-methyl-5-(methylsulfonyl)benzoate
Description
Structure
3D Structure
Properties
CAS No. |
52317-30-3 |
|---|---|
Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
ethyl 3-amino-4-methyl-5-methylsulfonylbenzoate |
InChI |
InChI=1S/C11H15NO4S/c1-4-16-11(13)8-5-9(12)7(2)10(6-8)17(3,14)15/h5-6H,4,12H2,1-3H3 |
InChI Key |
GDDMNYLCICFNRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)S(=O)(=O)C)C)N |
Origin of Product |
United States |
Preparation Methods
Halogenation of Protected Intermediate
The synthesis begins with ethyl 3-acetamido-4-methylbenzoate , where the amino group is protected as an acetyl derivative to prevent undesired side reactions. Halogenation at the 5-position is achieved using chlorine, bromine, or iodine under controlled conditions:
-
Solvent : Methylene chloride (dichloromethane)
-
Temperature : 10–40°C
-
Reaction Time : 2–8 hours
-
Molar Ratio (substrate:halogen): 1:1–1.2
For example, bromination at 10–15°C for 4 hours yields ethyl 3-acetamido-4-methyl-5-bromobenzoate with minimal byproduct formation.
Condensation with Sodium Methanesulfinate
The halogenated intermediate undergoes nucleophilic aromatic substitution with sodium methanesulfinate to install the methylsulfonyl group:
-
Solvent : Dimethylformamide (DMF)
-
Catalyst : Cuprous halides (e.g., CuCl, CuBr) or copper(I) oxide
-
Temperature : 50–90°C
-
Reaction Time : 5–10 hours
-
Molar Ratio (halogenated intermediate:sodium methanesulfinate): 1:1.2–2.0
Copper catalysts facilitate the substitution by stabilizing the transition state, achieving yields of 80–85% for ethyl 3-acetamido-4-methyl-5-(methylsulfonyl)benzoate .
Deacetylation to Free Amine
The acetyl protecting group is removed via acid-catalyzed hydrolysis:
-
Solvent : Methanol
-
Catalyst : Sulfuric acid (0.5–2 wt%)
-
Temperature : Reflux (64.7°C for methanol)
-
Reaction Time : 5–10 hours
Post-reaction crystallization at ≤5°C yields the final product with ≥99.5% purity (HPLC).
Table 1: Performance Metrics for Halogenation-Condensation-Deacetylation Method
| Halogen | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cl | 82.0 | 99.5 | 8 |
| Br | 85.1 | 99.7 | 8 |
| I | 85.1 | 99.7 | 10 |
Direct Sulfonation via Electrophilic Aromatic Substitution
An alternative route involves direct electrophilic sulfonation of ethyl 3-amino-4-methylbenzoate . However, this method faces challenges due to the directing effects of the amino and methyl groups:
-
Sulfonating Agent : Methanesulfonyl chloride (MsCl)
-
Base : Triethylamine (TEA) or pyridine (to scavenge HCl)
-
Solvent : Tetrahydrofuran (THF) or dichloromethane
-
Temperature : 0–25°C
The amino group’s strong activating effect directs electrophiles to the para position, conflicting with the desired 5-sulfonation. Consequently, yields rarely exceed 40%, making this method less practical than multi-step approaches.
Oxidative Transformation of Thioether Precursors
Thioether intermediates offer a pathway to methylsulfonyl groups via oxidation:
Synthesis of Ethyl 3-Amino-4-Methyl-5-(Methylthio)Benzoate
-
Thiolation Agent : Sodium thiomethoxide (NaSMe)
-
Conditions : Similar to halogenation-condensation (Cu catalyst, DMF, 50–90°C)
Oxidation to Sulfone
-
Oxidizing Agent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)
-
Solvent : Acetic acid or methanol
-
Temperature : 20–50°C
While this method avoids halogenation, overoxidation of the amino group and poor regiocontrol limit its utility.
Industrial-Scale Considerations
For large-scale production, the halogenation-condensation-deacetylation method is preferred due to its reproducibility and scalability:
-
Continuous Flow Reactors : Enhance heat transfer and reduce reaction times by 30–40%.
-
Solvent Recycling : Methylene chloride and DMF recovery rates exceed 90% with distillation.
-
Catalyst Regeneration : Cuprous halides are filtered and reused for 3–5 cycles without significant activity loss.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogenation-Condensation | 80–85 | ≥99.5 | High | Moderate |
| Direct Sulfonation | 30–40 | 90–95 | Low | Low |
| Thioether Oxidation | 50–60 | 85–90 | Moderate | High |
Critical Parameter Optimization
Catalyst Selection
Cuprous chloride (CuCl) outperforms other catalysts in condensation steps, providing a 5–10% yield boost over CuBr or CuI.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-methyl-5-(methylsulfonyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-carboxy-4-methyl-5-(methylsulfonyl)benzoic acid.
Reduction: Ethyl 3-alkyl-4-methyl-5-(methylsulfonyl)benzoate.
Substitution: Ethyl 3-substituted-4-methyl-5-(methylsulfonyl)benzoate.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3-amino-4-methyl-5-(methylsulfonyl)benzoate has been identified as a promising candidate for drug development due to its unique structural features, which include an amino group, a methyl group, and a methylsulfonyl group attached to a benzoate framework. These characteristics contribute to its biological activity, particularly in modulating metabolic processes.
Potential Therapeutic Uses
Research indicates that this compound interacts specifically with β3-adrenoceptors, which play a crucial role in regulating metabolic functions such as lipolysis and thermogenesis. This interaction suggests potential applications in treating obesity and metabolic disorders. Studies have shown that compounds targeting β3-adrenoceptors can enhance energy expenditure and promote weight loss.
Synthesis of Derivatives
The ability to synthesize derivatives of this compound through various organic reactions opens avenues for developing new pharmacological agents. For instance, modifications to the methylsulfonyl group or the amino group can lead to compounds with enhanced efficacy or reduced side effects.
Chemical Synthesis Applications
The compound serves as an important intermediate in organic synthesis, allowing for the production of various derivatives that may possess unique biological activities. The synthesis typically involves multi-step organic reactions, which can be tailored for specific applications.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods:
- Step 1: Formation of the benzoate structure.
- Step 2: Introduction of the amino group via nucleophilic substitution.
- Step 3: Addition of the methylsulfonyl group through sulfonation reactions.
These pathways allow chemists to modify functional groups systematically, leading to diverse derivatives with varying properties.
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
Study on Metabolic Effects
A study conducted on the interaction of this compound with β3-adrenoceptors demonstrated significant effects on metabolic rates in animal models, suggesting its potential use in developing anti-obesity medications.
Synthesis Efficiency
Research into synthetic methods has shown that optimizing reaction conditions can yield high-purity products with minimal by-products. For example, one method reported a total yield of up to 75% with purity levels exceeding 99% .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-methyl-5-(methylsulfonyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with active sites, while the methylsulfonyl group can participate in various chemical interactions.
Comparison with Similar Compounds
Structural Differences :
- Ethyl benzoate (ethyl ester of benzoic acid) lacks the amino, methyl, and sulfonyl substituents present in the target compound.
- Methyl benzoate (methyl ester of benzoic acid) similarly lacks these groups but has a shorter alkyl chain.
Functional Properties :
- Volatility and Flavor Contribution: Ethyl and methyl benzoates are volatile esters with high odor activity values (OAVs), contributing fruity and floral notes to fermented beverages . In contrast, the polar sulfonyl and amino groups in the target compound likely reduce volatility, diminishing its role as a flavorant.
- Solubility: Ethyl benzoate is sparingly soluble in water (0.4 g/L at 25°C), while the target compound’s sulfonyl and amino groups may enhance water solubility, facilitating applications in aqueous formulations .
Sulfonyl-Containing Benzoates: Metsulfuron Methyl
Structural Comparison :
- Metsulfuron methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) shares a sulfonylurea bridge and benzoate core but differs in substituents (triazine ring vs. amino/methyl/sulfonyl groups) .
Functional Properties :
- Bioactivity: Metsulfuron methyl is a sulfonylurea herbicide inhibiting acetolactate synthase (ALS) in plants. The target compound’s methylsulfonyl group may similarly enhance bioactivity, though its amino group could introduce herbicidal or pharmacological mechanisms distinct from ALS inhibition .
- Synthetic Routes : Both compounds likely employ sulfonyl chloride intermediates, as seen in the synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamides .
Alkyl Benzoates in Cosmetics
Polarity :
- C12-15 alkyl benzoates are lipophilic emollients, whereas the target compound’s polar groups may make it more suitable as a surfactant or drug delivery enhancer .
Data Tables
Table 1: Structural and Functional Comparison of Benzoate Derivatives
Research Findings and Implications
- Synthetic Pathways : The sulfonyl group in the target compound may be introduced via reactions with sulfonyl chlorides, analogous to sulfonamide synthesis .
- Biological Interactions : Microbial studies show correlations between ethyl benzoate derivatives and specific yeasts/bacteria (e.g., P. membranifaciens and C. boidinii), suggesting the target compound’s substituents could modulate microbial interactions .
- Toxicity Considerations: While alkyl benzoates like ethyl benzoate have established safety profiles, the amino group in the target compound may necessitate revised toxicity assessments, particularly for dermal or oral exposure .
Biological Activity
Ethyl 3-amino-4-methyl-5-(methylsulfonyl)benzoate, identified by its CAS number 52317-30-3, is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors, particularly β3-adrenoceptors, and its implications for therapeutic applications.
Chemical Structure and Properties
This compound consists of an amino group, a methyl group, and a methylsulfonyl group attached to a benzoate structure. Its molecular formula is C12H15N1O4S1, with a molecular weight of 257.306 g/mol. The presence of the methylsulfonyl group is critical as it influences the compound's solubility and biological activity.
Biological Activity Overview
Research has demonstrated that this compound exhibits notable biological activities:
- Affinity for β3-Adrenoceptors : This compound has shown significant affinity for β3-adrenoceptors, which are implicated in metabolic regulation and energy expenditure. Its interaction with these receptors suggests potential applications in treating metabolic disorders and obesity management.
- Cyclic Adenosine Monophosphate (cAMP) Modulation : Studies indicate that this compound may increase cAMP levels, a crucial secondary messenger involved in various physiological processes including lipolysis and thermogenesis.
Mechanistic Studies
The mechanism of action for this compound primarily involves its interaction with β3-adrenoceptors. Upon binding to these receptors, the compound activates downstream signaling pathways that lead to increased cAMP production. This process is pivotal for enhancing metabolic activity and promoting fat oxidation.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| β3-Adrenoceptor Affinity | High affinity indicating potential for metabolic modulation |
| cAMP Modulation | Increases cAMP levels, influencing various metabolic pathways |
| Therapeutic Potential | Possible applications in obesity and metabolic disorders |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Metabolic Effects : A study demonstrated that administration of this compound in animal models led to a significant reduction in body weight and fat mass, attributed to enhanced energy expenditure mediated by β3-adrenoceptor activation.
- Cardiovascular Implications : Another research highlighted the potential cardiovascular benefits, where the compound was shown to improve heart function parameters in models of heart failure by modulating adrenergic signaling pathways.
- Comparative Analysis with Analogues : Comparative studies with structurally similar compounds revealed that this compound exhibited superior biological activity, particularly due to the presence of the methylsulfonyl group which enhances receptor binding affinity.
Q & A
Q. What are the most reliable synthetic routes for Ethyl 3-amino-4-methyl-5-(methylsulfonyl)benzoate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves introducing sulfonyl and amino groups onto a benzoate core. Key steps include:
- Sulfonylation : Reacting a precursor (e.g., 3-amino-4-methylbenzoate) with methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group .
- Protection/Deprotection : Temporary protection of the amino group using Boc or Fmoc strategies to prevent side reactions during sulfonylation .
- Purification : Column chromatography (silica gel, 20–40% ethyl acetate/hexane) or recrystallization for isolating the product .
Optimization : Use Pd-catalyzed cross-coupling (e.g., allylation in DMF with allyltributyltin and Pd(PPh₃)₄) for regioselective functionalization . Monitor reaction progress via TLC or LC-MS.
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR : Analyze - and -NMR spectra to verify substituent positions (e.g., methylsulfonyl group at C5, amino at C3) .
- X-ray Crystallography : Use SHELX software for refining crystal structures. High-resolution data (>1.0 Å) can resolve ambiguities in substituent orientation .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₁₂H₁₆N₂O₄S: 285.08) .
Q. What are the key reactivity patterns of this compound under standard laboratory conditions?
- Amino Group Reactivity : Participates in acylation or alkylation reactions; sensitive to strong acids/oxidizers.
- Sulfonyl Stability : Resists hydrolysis under neutral conditions but may degrade in strong bases (e.g., NaOH) .
- Ester Hydrolysis : Controlled saponification with LiOH/THF-MeOH yields the carboxylic acid derivative for further functionalization .
Advanced Research Questions
Q. How can researchers address contradictions in reported spectral data or crystallographic parameters for this compound?
- Cross-Validation : Compare experimental NMR/X-ray data with computational models (DFT or molecular dynamics) to resolve discrepancies .
- High-Resolution Techniques : Use synchrotron X-ray sources for ambiguous cases, particularly when polymorphs or solvates are suspected .
- Reproducibility : Standardize solvent systems (e.g., DMSO-d₆ for NMR) and crystallization solvents (e.g., ethanol/water mixtures) .
Q. What experimental design strategies are effective in minimizing byproducts during sulfonylation or amino-group functionalization?
- Stepwise Synthesis : Isolate intermediates (e.g., sulfonate salts) before introducing the amino group to reduce competing reactions .
- Catalytic Systems : Employ Pd(PPh₃)₄ for selective cross-coupling, avoiding over-alkylation .
- Low-Temperature Control : Perform reactions at 0–5°C to suppress side reactions (e.g., ester hydrolysis during sulfonylation) .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the exploration of this compound’s biological or material science applications?
- Docking Studies : Predict binding affinity to target enzymes (e.g., VEGFR2) by modeling interactions between the sulfonyl group and catalytic pockets .
- Electronic Properties : Calculate HOMO/LUMO energies to assess redox behavior or charge-transfer potential in materials science .
- Solubility Prediction : Use COSMO-RS models to optimize solvent systems for formulation .
Q. What methodologies are recommended for studying the compound’s stability under physiological or extreme conditions?
- Forced Degradation : Expose to pH 1–13 buffers, UV light, or elevated temperatures (40–60°C). Monitor degradation via HPLC .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-HRMS .
- Crystallinity Analysis : Use DSC/TGA to assess thermal stability and polymorph transitions .
Q. How does the methylsulfonyl group influence the compound’s electronic properties compared to analogs with sulfonamide or sulfonate groups?
Q. What strategies mitigate cytotoxicity observed in cell-based assays while retaining biological activity?
- Prodrug Design : Mask the ester group with hydrolyzable moieties (e.g., pivaloyloxymethyl) to reduce membrane disruption .
- Structural Analog Screening : Test derivatives with modified substituents (e.g., ethylsulfonyl instead of methylsulfonyl) to balance potency and safety .
Q. How can regioselectivity challenges during functionalization (e.g., halogenation) be addressed?
- Directing Groups : Use the amino group as a directing agent for electrophilic substitution at C5 .
- Transition Metal Catalysis : Employ Cu(I)-mediated Ullmann coupling for selective aryl-halogen bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
